molecular formula C10H12ClNOS B7510688 N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide

N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide

Cat. No. B7510688
M. Wt: 229.73 g/mol
InChI Key: RTIWXPPOCRZDDI-UHFFFAOYSA-N
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Description

N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide, also known as CTMC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In material science, N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide has been used as a building block for the synthesis of functional materials with unique properties. In organic synthesis, N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide has been utilized as a chiral auxiliary for the synthesis of enantiopure compounds.

Mechanism of Action

The mechanism of action of N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways that are involved in disease progression. In cancer cells, N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide has been shown to induce apoptosis and inhibit cell proliferation by targeting specific proteins involved in cell cycle regulation and DNA repair.
Biochemical and Physiological Effects:
N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide has been shown to induce cell cycle arrest, apoptosis, and autophagy. In inflammatory cells, N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In animal models, N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide has been shown to reduce tumor growth and inflammation.

Advantages and Limitations for Lab Experiments

N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide has several advantages for lab experiments, including high yield and purity, ease of synthesis, and potential applications in various fields. However, N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide also has some limitations, such as its low solubility in water and limited availability in commercial sources.

Future Directions

There are several future directions for the study of N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide, including the development of more efficient synthesis methods, the investigation of its mechanism of action in different cell types, the exploration of its potential applications in drug delivery and imaging, and the development of novel N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide-based materials with unique properties.
Conclusion:
In conclusion, N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide is a promising chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis of N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide is relatively straightforward, and it has been studied for its potential applications in medicinal chemistry, material science, and organic synthesis. N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide has shown promising results in vitro and in vivo, but further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide involves the reaction between 5-chlorothiophene-2-carbaldehyde and 2-methylcyclopropanecarboxylic acid, followed by the addition of N-methylmorpholine and N,N'-dicyclohexylcarbodiimide. The resulting product is purified by column chromatography to obtain N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide in high yield and purity.

properties

IUPAC Name

N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNOS/c1-6-4-8(6)10(13)12-5-7-2-3-9(11)14-7/h2-3,6,8H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIWXPPOCRZDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NCC2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide

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